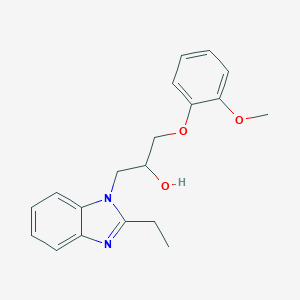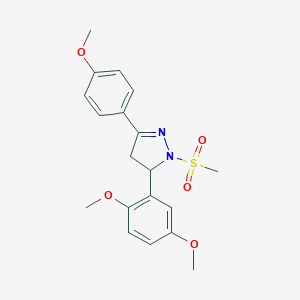![molecular formula C18H14N4O2 B488471 6-Amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 609335-60-6](/img/structure/B488471.png)
6-Amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Amino-3-methyl-4-(5-phenyl-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a complex organic molecule. It is part of the pyrazole family, which are known as versatile scaffolds in organic synthesis and medicinal chemistry . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various methods. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of pyrazoles is interesting mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis
Pyrazoles are known to undergo various chemical reactions. For instance, under basic conditions, certain salts undergo heterolytic C2-H bond cleavage to form a carbene, which in its turn eliminates F¯ to give a cation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure and the functional groups it contains. For instance, the presence of amino and nitrile groups in the compound can influence its reactivity and other properties .Properties
IUPAC Name |
6-amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-10-15-16(12(9-19)17(20)24-18(15)22-21-10)14-8-7-13(23-14)11-5-3-2-4-6-11/h2-8,16H,20H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKQBNPFDGXOQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(O3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde](/img/structure/B488411.png)

![N-[2-(4-methylbenzoyl)phenyl]-N'-phenylthiourea](/img/structure/B488424.png)

![2,3-diethoxy-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B488442.png)
![6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B488443.png)
![5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B488453.png)
![5-(4-Fluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488468.png)
![2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B488469.png)
![2-amino-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B488470.png)
![6-Amino-4-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488474.png)
![2-(5-Methyl-2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488475.png)
![5-(4-Tert-butylphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488477.png)
![5-(4-Chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488478.png)
